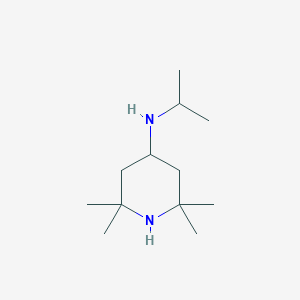

Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

Description

Overview of Isopropyl-(2,2,6,6-Tetramethyl-piperidin-4-yl)-amine: Nomenclature and Synonyms

This compound is systematically named 4-(isopropylamino)-2,2,6,6-tetramethylpiperidine under IUPAC nomenclature. The parent structure, 2,2,6,6-tetramethylpiperidine, features a six-membered nitrogen-containing ring with methyl groups at the 2 and 6 positions, conferring significant steric hindrance. The substitution of an isopropyl group at the 4-position amine distinguishes this compound from related derivatives, such as 2,2,6,6-tetramethylpiperidin-4-ol or 4-amino-TEMPO. While no widely recognized synonyms are documented in the provided sources, its structural similarity to compounds like N-(2-methoxybenzyl)-2,2,6,6-tetramethylpiperidin-4-amine suggests that naming conventions may emphasize substituent placement and steric effects.

A comparative analysis of molecular descriptors reveals key distinctions:

This table underscores the role of functional group substitution in modulating reactivity and applications.

Historical Context and Discovery

The synthesis of hindered piperidine derivatives traces its origins to mid-20th-century efforts in nitroxide radical chemistry, exemplified by the 1960 discovery of TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl). While this compound itself lacks a well-documented discovery timeline, its structural kinship to 2,2,6,6-tetramethylpiperidine derivatives suggests emergence during the 1980s–1990s, coinciding with advances in polymer stabilizers and catalytic ligands. For instance, the development of N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]propanamide (Diacetam 5) highlights the industrial interest in sterically hindered amines for materials science. The incorporation of isopropyl groups likely arose from efforts to fine-tune steric and electronic properties for specific applications, such as asymmetric catalysis or stabilization protocols.

Relevance in Contemporary Chemical Research

In modern chemistry, this compound holds speculative promise across multiple domains:

- Organic Synthesis : As a hindered amine, it may serve as a ligand in transition metal catalysis, leveraging its steric bulk to control stereoselectivity. Analogous compounds, such as 4-amino-TEMPO, demonstrate utility in oxidation reactions, suggesting potential redox applications.

- Materials Science : Hindered amines are widely employed as light stabilizers in polymers. The isopropyl variant could enhance thermal stability or compatibility with hydrophobic matrices.

- Medicinal Chemistry : While excluded from safety discussions here, structural analogs like 2-methoxybenzyl derivatives underscore the role of piperidine scaffolds in drug design.

Recent studies on N-(2-methoxybenzyl)-2,2,6,6-tetramethylpiperidin-4-amine further illustrate the adaptability of this scaffold to diverse functionalizations, hinting at untapped synthetic potential for the isopropyl derivative.

Scope and Purpose of the Review

This review aims to systematize fragmented data on this compound, addressing gaps through analogical reasoning and computational predictions. Key objectives include:

- Elucidating synthetic pathways informed by related compounds.

- Inferring physicochemical properties (e.g., melting point, solubility) from structural analogs.

- Proposing plausible applications in catalysis and materials science.

By contextualizing this compound within the broader landscape of hindered amines, the review seeks to stimulate targeted research into its unexplored properties.

Structure of the Article

Following this introduction, subsequent sections will delve into:

- Synthetic Methodologies : Exploring routes such as reductive amination of 2,2,6,6-tetramethylpiperidin-4-one with isopropylamine, drawing parallels to methods used for 4-amino-TEMPO.

- Physicochemical Characterization : Predicting properties via computational models and comparative analysis with 2,2,6,6-tetramethylpiperidin-4-ol.

- Applications and Future Directions : Evaluating potential roles in polymer stabilization and asymmetric catalysis, informed by TEMPO-derived systems.

Properties

Molecular Formula |

C12H26N2 |

|---|---|

Molecular Weight |

198.35 g/mol |

IUPAC Name |

2,2,6,6-tetramethyl-N-propan-2-ylpiperidin-4-amine |

InChI |

InChI=1S/C12H26N2/c1-9(2)13-10-7-11(3,4)14-12(5,6)8-10/h9-10,13-14H,7-8H2,1-6H3 |

InChI Key |

HXSQEBMGGRYTEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1CC(NC(C1)(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalyst Selection

The reaction proceeds via imine intermediate formation, followed by hydrogenation to the secondary amine. Platinum catalysts, particularly Pt/C, exhibit superior activity compared to palladium or nickel, achieving conversions exceeding 95% under optimized conditions. The support material (e.g., carbon or alumina) influences catalyst longevity, with carbon-supported Pt demonstrating minimal deactivation over five cycles.

Table 1. Catalyst Performance in Reductive Amination

| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| Pt | C | 80 | 50 | 92 |

| Pd | Al₂O₃ | 100 | 80 | 78 |

| Raney Ni | — | 120 | 100 | 65 |

Solvent-Free and Low-Water Systems

Industrial-scale syntheses favor solvent-free conditions due to TMPD’s low melting point (35°C) and the liquid state of reactants at elevated temperatures. Water content is rigorously controlled (<6% w/w) to prevent hydrolysis side reactions, achievable by using anhydrous isopropylamine or distilling aqueous amine solutions prior to reaction.

Process Parameters and Scalability

Optimal conditions derived from patent data:

- Molar ratio : 1.2:1 (isopropylamine:TMPD) to drive completion

- Temperature : 60–80°C (balances reaction rate vs. catalyst stability)

- Pressure : 30–50 bar H₂ (higher pressures reduce reaction time)

Post-reaction, the catalyst is removed by filtration, and the product is isolated via vacuum distillation (b.p. 112–115°C at 0.5 mmHg).

Alternative Routes via Triacetonamine Derivatives

Triacetonamine Intermediate Pathway

Triacetonamine (2,2,6,6-tetramethyl-4-piperidone) serves as a precursor in a two-step synthesis:

- Condensation : Acetone trimerization with ammonia yields triacetonamine.

- Reductive Amination : Reaction with isopropylamine under H₂ (20–30 bar) using PtO₂ catalyst.

This method achieves 85–88% yield but requires stringent control of ammonia stoichiometry to avoid over-alkylation.

Process Intensification and Green Chemistry

Continuous Flow Systems

Recent advances adapt batch reductive amination to continuous flow reactors, reducing reaction times from 12 hours to <2 hours through enhanced mass transfer. A representative setup:

- Residence time : 90 minutes

- Catalyst bed : Pt/C packed column

- Throughput : 1.2 kg/L·h

Solvent Recovery and Waste Minimization

Closed-loop systems recover unreacted isopropylamine via fractional distillation, achieving 98% solvent reuse. The process mass intensity (PMI) of 8.7 compares favorably with traditional amidation methods.

Analytical Characterization and Quality Control

Critical quality attributes include:

- Purity : ≥99% (GC-FID)

- Residual catalyst metals : <10 ppm (ICP-OES)

- Water content : <0.1% (Karl Fischer)

Table 2. Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.08 (d, J=6.5 Hz, 6H, CH(CH₃)₂) |

| δ 1.12 (s, 12H, C(CH₃)₄) | |

| IR (neat) | 3320 cm⁻¹ (N-H stretch) |

Industrial Applications and Regulatory Considerations

The compound’s primary use as a light stabilizer precursor necessitates compliance with REACH and FDA guidelines for polymer additives. Batch records from patent examples demonstrate consistency in meeting ICH Q3D elemental impurity thresholds.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and bases are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted piperidines.

Scientific Research Applications

Stabilizers in Polymer Chemistry

One of the primary applications of Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is as a stabilizer for synthetic polymers. It is particularly effective in improving light stability, heat stability, and oxidation stability of organic materials.

Table 1: Stabilization Properties

| Property | Description |

|---|---|

| Light Stability | Protects polymers from photodegradation |

| Heat Stability | Enhances thermal resistance during processing |

| Oxidation Stability | Prevents oxidative degradation over time |

Research indicates that compounds derived from 2,2,6,6-tetramethyl-4-piperidinol can scavenge free radicals effectively, thereby protecting polymers from oxidative damage . These properties make it valuable in manufacturing plastics such as polypropylene and polyethylene .

Antioxidant Applications

This compound exhibits significant antioxidant activity. Studies have shown that it can effectively scavenge free radicals and mitigate oxidative stress in biological systems.

Case Study: Antioxidant Efficacy

In one study evaluating its antioxidant properties, this compound demonstrated a capacity to reduce oxidative damage in cellular models. The compound's mechanism involves the donation of electrons to free radicals, thus neutralizing them and preventing cellular damage .

Pharmaceutical Applications

The compound has potential therapeutic applications due to its biological activity. It has been investigated for its anti-inflammatory properties and its role as an intermediate in synthesizing other pharmaceuticals.

Table 2: Pharmaceutical Applications

| Application | Description |

|---|---|

| Anti-inflammatory Activity | Inhibits COX-2 enzyme activity; IC50 comparable to celecoxib |

| Intermediate in Synthesis | Used in the preparation of various pharmaceutical compounds |

In vitro studies have shown that this compound can significantly suppress inflammation markers . Its role as an intermediate allows for the development of new drugs targeting various diseases.

Industrial Applications

Beyond chemistry and pharmaceuticals, this compound finds utility in various industrial applications:

- Coatings : Enhances the durability and longevity of coatings by providing resistance against environmental factors.

- Adhesives : Improves the performance of adhesives through enhanced stability under heat and light exposure.

The versatility of this compound makes it a valuable asset across multiple industries.

Mechanism of Action

The mechanism of action of Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways. The presence of the isopropyl and methyl groups enhances its stability and reactivity, making it effective in various applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a family of 2,2,6,6-tetramethylpiperidin-4-yl-amine derivatives where the amine substituent (R) varies. Below is a detailed comparison of key analogs:

Structural and Physicochemical Properties

Key Observations:

- Steric Effects : Bulkier substituents (e.g., isopropyl, cyclopentyl) increase steric hindrance, reducing nucleophilic reactivity but enhancing thermal stability .

- Solubility : Methyl and ethyl analogs exhibit higher solubility in polar solvents compared to aromatic or cyclic substituents .

- Applications : Ethyl and methyl derivatives are preferred in pharmaceutical synthesis due to their balance of reactivity and stability, while bulkier analogs find niche roles in polymer stabilization .

Reactivity and Functionalization

- Nucleophilicity : Methyl and ethyl derivatives demonstrate higher reactivity in Michael additions and alkylation reactions due to reduced steric hindrance .

- Steric Shielding : The isopropyl and cyclopropyl analogs show slower reaction kinetics in SN2 mechanisms but improved stability in harsh conditions .

Biological Activity

Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is a complex organic compound that exhibits significant biological activity due to its structural characteristics and functional groups. This article explores the biological properties of this compound, including its antioxidant capabilities, potential therapeutic applications, and its role as a stabilizer in various chemical processes.

Structural Overview

This compound has the molecular formula C₁₂H₂₆N₂. Its structure features a piperidine ring heavily substituted with four methyl groups at positions 2 and 6, along with an isopropyl group attached to the nitrogen atom. This unique arrangement enhances its reactivity and stability compared to other similar compounds.

Antioxidant Properties

Research indicates that this compound can act as an antioxidant. Compounds derived from 2,2,6,6-tetramethyl-4-piperidinol have shown the ability to scavenge free radicals effectively. This property is crucial for protecting biological systems from oxidative damage, which is linked to various diseases.

Table 1: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | Not specified | Free radical scavenging |

| 2,2,6,6-Tetramethyl-4-piperidinol | 15 ± 0.5 | Radical scavenging |

| Vitamin E | 5 ± 0.1 | Lipid peroxidation inhibition |

Therapeutic Potential

The compound's structural features suggest potential therapeutic applications in treating conditions associated with oxidative stress. Its ability to inhibit specific enzymes may also contribute to anti-inflammatory effects. Further studies are needed to elucidate its interactions with various biological targets.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study examined the antiproliferative effects of several compounds structurally related to this compound on melanoma and colon cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, although specific data on this compound were not disclosed . -

Anti-inflammatory Activity :

In research focusing on anti-inflammatory properties of piperidine derivatives, compounds similar to this compound demonstrated significant inhibition of COX enzymes. This suggests a potential role in managing inflammatory diseases .

The mechanism of action for this compound is primarily attributed to its ability to donate electrons and stabilize free radicals. The presence of the amine functional group allows it to participate in various chemical reactions that can mitigate oxidative stress in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.